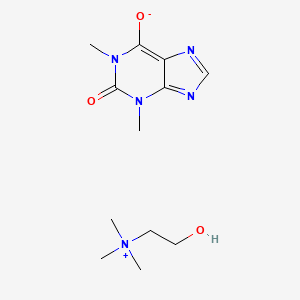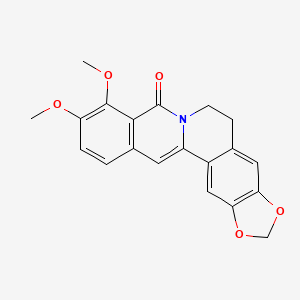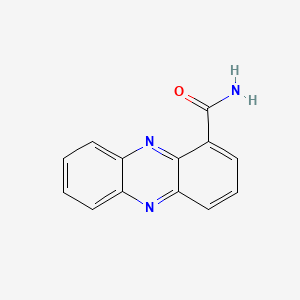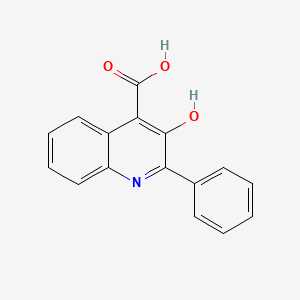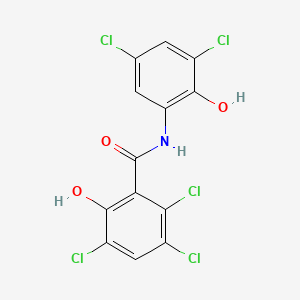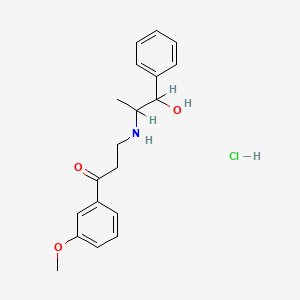
p38 MAPK-IN-1
描述
p38 MAPK-IN-1, also known as Compound 4, is a potent and selective inhibitor of p38 MAPK . It has an IC50 of 68 nM , indicating its strong inhibitory effect. The p38 family of mitogen-activated protein kinases (MAPKs) mediates signaling in response to environmental stresses and inflammatory cytokines . The p38 MAPK pathway plays a significant role in normal mammalian development .
Molecular Structure Analysis
The structure of p38 kinases consists of N- and C-lobes of the kinase domain with the active site in between ATP binding site and TGY dual phosphorylation site . The active site is covered by the activation loop, which undergoes dual phosphorylation resulting in conformation change, permitting access of substrates to the active site and full kinase activation .
Chemical Reactions Analysis
The activation of p38 MAPK occurs by dual phosphorylation at Thr180 and Tyr182 residues located in the activation loop . One way to de-phosphorylate these sites is by the actuation of phosphatases at several levels, acting also upstream to dephosphorylate MAP2Ks .
科学研究应用
Cellular Signaling and Gene Expression
p38 MAPK-IN-1 is involved in the regulation of cellular signaling pathways and gene expression. It plays a crucial role in cellular responses to stress stimuli, influencing cell cycle, apoptosis, and other vital cellular functions .
Inflammation and Immunity
This compound is central to inflammation and immunity processes. It modulates inflammatory responses and has potential implications in the treatment of diseases characterized by chronic inflammation, such as COPD .
HIV-1 Replication in T Cells
Research indicates that p38 MAPK activation is necessary for HIV-1 replication in primary T lymphocytes, suggesting that inhibitors like p38 MAPK-IN-1 could be used to suppress viral replication .
Neurodegeneration and Alzheimer’s Disease
p38 MAPK-IN-1 has implications in neurodegenerative diseases, particularly Alzheimer’s disease. It affects synaptic plasticity and memory deficits, with research suggesting its use in improving these conditions .
Cancer Therapy
The p38 pathway, which includes p38 MAPK-IN-1, is being explored for its potential applications in cancer therapy. Its role in cell imaging and dynamic measurement of kinase activities makes it a valuable tool in understanding cancer progression and treatment .
Chronic Obstructive Pulmonary Disease (COPD)
Future research is directed towards understanding the molecular mechanisms of the p38 MAPK signaling pathway in COPD pathogenesis. Effective inhibitors like p38 MAPK-IN-1 could help alleviate chronic inflammation in respiratory diseases .
作用机制
Target of Action
The primary target of p38 MAPK-IN-1 is the p38 mitogen-activated protein kinase (MAPK) . This kinase is a member of the MAPK family, which plays a crucial role in cellular responses to various stimuli, including stress and inflammation .
Mode of Action
p38 MAPK-IN-1 interacts with its target by inhibiting the activation of p38 MAPK . The p38 MAPK family is activated by phosphorylation during stress responses and inactivated by phosphatases . By inhibiting this process, p38 MAPK-IN-1 can modulate the signaling pathways controlled by p38 MAPK .
Biochemical Pathways
The p38 MAPK pathway is involved in the regulation of several proteins and transcription factors, including HSP27, MAPKAPK-2 (MK2), MAPKAPK-3 (MK3), ATF-2, Stat1, the Max/Myc complex, MEF-2, Elk-1, and indirectly CREB via activation of MSK1 . These factors play a crucial role in various cellular processes, including inflammation, stress response, and aging .
Pharmacokinetics
The bioavailability and other pharmacokinetic properties can vary depending on the specific compound and its formulation .
Result of Action
The inhibition of p38 MAPK by p38 MAPK-IN-1 can lead to various molecular and cellular effects. For instance, it can modulate the stoichiometry of non-phospho-PMK-1 to promote tissue integrity and longevity . It can also protect lysosomal and neuronal integrity, extending a youthful phase . The specific effects can vary depending on the cellular context and the level of p38 mapk inhibition .
Action Environment
The action of p38 MAPK-IN-1, like other p38 MAPK inhibitors, can be influenced by various environmental factors. For example, p38 MAPK activity is mainly induced by environmental stress (such as osmotic shock, hypoxia, heat shock, and ultraviolet radiation) and pro-inflammatory stimuli and cytokines . Therefore, these environmental factors can potentially influence the efficacy and stability of p38 MAPK-IN-1.
安全和危害
p38-α MAPK-IN-1 is toxic and contains a pharmaceutically active ingredient . It is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It is also toxic and poses a danger of serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to the unborn child .
未来方向
Despite the significant progress made in the field of p38 MAPK inhibitors, no studies have focused on p38α MAPK inhibitors that have suitable structural properties to cross the BBB . Elucidating critical aspects of p38 biology, such as isoform-specific functions or its apparent dual nature during tumorigenesis, might open up new possibilities for therapy with unexpected potential . The development of new and more specific inhibitors is a critical step in future therapy based on p38 MAPK inhibition .
属性
IUPAC Name |
4-(2,4-difluorophenyl)-8-(2-methylphenyl)-7-oxido-1,7-naphthyridin-7-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F2N2O/c1-13-4-2-3-5-15(13)21-20-18(9-11-25(21)26)16(8-10-24-20)17-7-6-14(22)12-19(17)23/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZQSLWNMVTKJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=[N+](C=CC3=C(C=CN=C32)C4=C(C=C(C=C4)F)F)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p38 MAPK-IN-1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



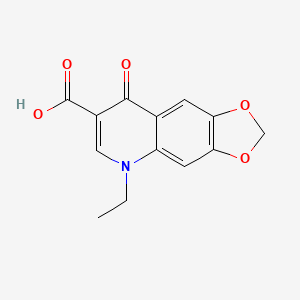



![3-[(1-methyl-3-indolyl)methylidene]-2-oxo-1H-indole-5-sulfonamide](/img/structure/B1678070.png)
